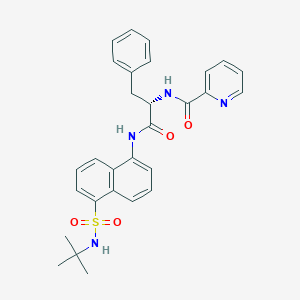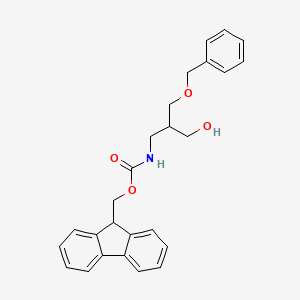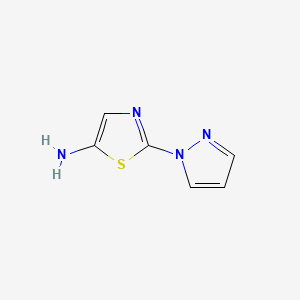
Ethyl 3-(2-bromoethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromoethoxy)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound contains a bromine atom, which makes it a valuable intermediate in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-bromoethoxy)propanoate can be synthesized through the reaction of ethyl 3-hydroxypropanoate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 3-(2-bromoethoxy)propanoate can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Carboxylic acids and alcohols are the primary products of hydrolysis.
Scientific Research Applications
Ethyl 3-(2-bromoethoxy)propanoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: The compound is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromoethoxy)propanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to participate in various synthetic pathways .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a pleasant odor used in flavoring agents.
Uniqueness: Ethyl 3-(2-bromoethoxy)propanoate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13BrO3 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
ethyl 3-(2-bromoethoxy)propanoate |
InChI |
InChI=1S/C7H13BrO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6H2,1H3 |
InChI Key |
GPFBYSXOULSHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


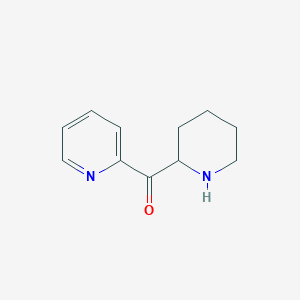
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)

![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
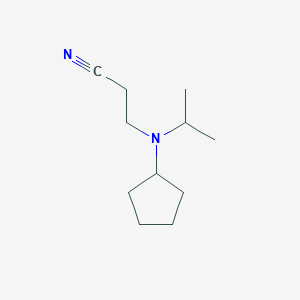
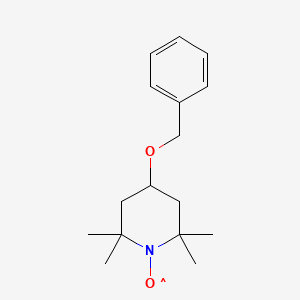
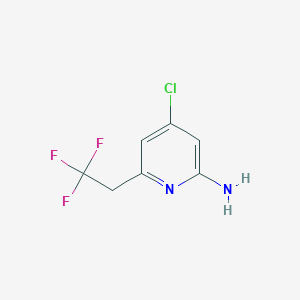
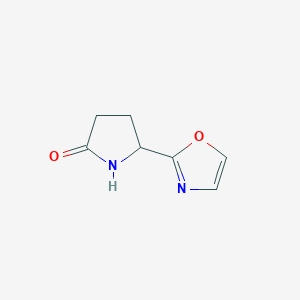
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
